2-Butyl-5-ethyl-4-methyl-1,3-oxazole
Description
Significance of the 1,3-Oxazole Heterocycle in Chemical and Biological Research
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. This structural unit is of significant importance in medicinal chemistry due to its presence in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govacs.orgnih.govresearchgate.net The oxazole (B20620) ring is considered a bioisostere for other functional groups, meaning it can be substituted for other groups in a molecule without significantly altering its biological activity, a property that is highly valuable in drug design. acs.org
The versatility of the oxazole scaffold has led to its incorporation into compounds with diverse therapeutic applications. nih.govresearchgate.net Research has demonstrated that oxazole derivatives possess antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. acs.orgnih.govnih.gov The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity of the derivative. nih.gov The ability of the nitrogen and oxygen atoms in the ring to form non-covalent interactions with enzymes and receptors is a key factor in their biological efficacy. nih.gov
Contextualization of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole within the 2,4,5-Trisubstituted Oxazole Subclass
This compound belongs to the 2,4,5-trisubstituted subclass of oxazoles, meaning it has substituent groups at the 2, 4, and 5 positions of the oxazole ring. This substitution pattern is of particular interest in synthetic and medicinal chemistry as it allows for fine-tuning of the molecule's steric and electronic properties, which in turn can influence its biological activity. nih.govnih.gov
The synthesis of 2,4,5-trisubstituted oxazoles has been an active area of research, with various methods developed to achieve this substitution pattern. acs.orgresearchgate.netresearchgate.net These methods often involve the condensation and cyclization of precursors such as α-methylene ketones or deoxybenzoins. researchgate.netresearchgate.net The development of efficient and flexible synthetic routes is crucial for creating diverse libraries of these compounds for biological screening. nih.govacs.org For instance, palladium-catalyzed and copper-mediated synthesis routes have been explored to generate these complex structures. acs.orgnih.gov The specific substituents—a butyl group at position 2, a methyl group at position 4, and an ethyl group at position 5—in this compound would be expected to influence its lipophilicity and molecular conformation, which are critical factors for its interaction with biological targets.
Current Research Landscape for Substituted Oxazole Derivatives
The current research on substituted oxazole derivatives is vibrant and multifaceted, focusing on both the development of novel synthetic methodologies and the exploration of their therapeutic potential. acs.orgacs.org Scientists are continuously exploring more efficient, atom-economical, and environmentally friendly ways to synthesize these compounds. acs.org Microwave-assisted synthesis, for example, has been shown to promote the rapid formation of 2,4,5-trisubstituted oxazoles. nih.gov
In the realm of medicinal chemistry, there is a strong focus on identifying new biological activities of oxazole derivatives. Recent studies have highlighted the potential of 2,4,5-trisubstituted oxazoles as antiproliferative agents against various cancer cell lines. nih.govnih.gov The structure-activity relationship (SAR) of these compounds is a key area of investigation, aiming to understand how different substituents on the oxazole ring impact their biological efficacy. nih.gov The exploration of oxazole derivatives as antitubulin agents, which interfere with microtubule formation in cancer cells, is a particularly promising avenue of research. nih.gov Furthermore, the antimicrobial properties of substituted oxazoles continue to be an area of interest in the fight against resistant pathogens. nih.gov
Biological Activities of Substituted Oxazole Derivatives
| Compound Class | Biological Activity | Reference |
| 2,4,5-Trisubstituted Oxazoles | Antiproliferative | nih.gov |
| 2-Methyl-4,5-Disubstituted Oxazoles | Antitubulin | nih.gov |
| Propanoic acid derivatives with oxazole | Antibacterial, Antifungal | nih.gov |
| Pyrazole-linked oxazole-5-ones | Antimicrobial | nih.gov |
| General Substituted Oxazoles | Anti-inflammatory, Antidiabetic, Antiviral | acs.orgnih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
84028-02-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-butyl-5-ethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3 |
InChI Key |
WNOQXIPJLNOPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(O1)CC)C |
melting_point |
236 - 239 °C |
physical_description |
Solid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butyl 5 Ethyl 4 Methyl 1,3 Oxazole and Analogous Oxazole Scaffolds
Established Chemical Synthesis Routes for 1,3-Oxazoles
Traditional methods for oxazole (B20620) synthesis have been foundational in heterocyclic chemistry, providing robust and versatile routes to the oxazole core. These methods typically involve the cyclization of acyclic precursors.
Robinson-Gabriel Synthesis Principles and Adaptations
The Robinson-Gabriel synthesis is a cornerstone method for forming the oxazole ring. The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor in the presence of a cyclodehydrating agent. wikipedia.orgsynarchive.com Common dehydrating agents include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.comekb.eg
The general principle is the acid-catalyzed activation of the ketone carbonyl for nucleophilic attack by the amide oxygen, forming a five-membered ring intermediate (an oxazoline derivative), which then dehydrates to yield the aromatic oxazole. The reaction was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com
To synthesize the target compound, 2-Butyl-5-ethyl-4-methyl-1,3-oxazole, the required precursor would be N-(3-Oxo-2-hexanyl)pentanamide. The synthesis is outlined below:
Adaptations of this method, such as the Wipf variation, allow for the synthesis of substituted oxazoles from amino acid derivatives via the cyclodehydration of intermediate β-keto amides using reagents like triphenylphosphine and iodine. wikipedia.org
Fischer Oxazole Synthesis Mechanistic Considerations
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for producing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction proceeds by the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in a dry ether solvent. wikipedia.orgresearchgate.net The reactants are typically used in equimolar amounts. wikipedia.org
The mechanism begins with the addition of gaseous HCl to the cyanohydrin. wikipedia.org The nitrile group is activated, facilitating an attack from the aldehyde's carbonyl oxygen. A series of proton transfers and cyclization steps lead to an intermediate that eliminates water to form the final oxazole product. While typically employed for aromatic aldehydes and cyanohydrins, the use of aliphatic starting materials has also been reported. wikipedia.org
For the synthesis of this compound, this method is less direct as it typically yields 2,5-disubstituted products. However, a theoretical pathway would involve a specifically substituted cyanohydrin and aldehyde, though this is not a common application of the Fischer synthesis.
Reactions Involving α-Halo Ketones and Amides
A versatile and widely used method for synthesizing oxazoles is the reaction between an α-halo ketone and a primary amide. This approach, often referred to as the Bredereck reaction, is an efficient way to produce 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com The reaction involves the initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to furnish the oxazole ring.
To produce this compound, the required starting materials would be 3-chloro-4-hexanone and pentanamide.
The process is generally clean and economical, making it a popular choice for oxazole synthesis. ijpsonline.com
Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanides (TosMICs) and Derivatives
The Van Leusen oxazole synthesis, first reported in 1972, is a powerful one-pot method for preparing 5-substituted or 4,5-disubstituted oxazoles from aldehydes. ijpsonline.comnih.govmdpi.com The key reagent is tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon. nih.gov The reaction is base-mediated and proceeds through a [3+2] cycloaddition mechanism. varsal.com
The mechanism involves the deprotonation of TosMIC by a base (e.g., potassium carbonate), followed by a nucleophilic attack on the aldehyde carbonyl. wikipedia.org The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. ijpsonline.comnih.gov Subsequent elimination of the tosyl group (p-toluenesulfinic acid) under the reaction conditions yields the 5-substituted oxazole. nih.govwikipedia.org
To apply this methodology for the synthesis of the 4,5-disubstituted target compound, this compound, a derivative of TosMIC and an appropriate aldehyde would be required. Specifically, the reaction would utilize a derivative of TosMIC substituted at the methylene group and an aldehyde. For instance, reacting 1-(isocyano-p-tolylsulfonyl)propane with butanal could theoretically lead to the desired substitution pattern, although this is a more complex adaptation of the standard Van Leusen protocol which typically uses TosMIC itself. mdpi.com
| Synthesis Method | Key Reactants | Typical Substitution Pattern | Key Reagents/Conditions |
|---|---|---|---|
| Robinson-Gabriel | 2-Acylamino-ketone | 2,5- or 2,4,5- | Acid (H₂SO₄, PPA), Heat |
| Fischer | Cyanohydrin, Aldehyde | 2,5- | Anhydrous HCl, Dry Ether |
| From α-Halo Ketones | α-Halo ketone, Amide | 2,4- or 2,4,5- | Heat |
| Van Leusen | Aldehyde, TosMIC | 5- or 4,5- | Base (K₂CO₃), Methanol, Heat |
Modern Catalytic Approaches for Oxazole Ring Construction
Recent advancements in organic synthesis have introduced milder and more efficient catalytic methods for constructing the oxazole ring, with gold catalysis being particularly prominent.
Gold-Catalyzed Cyclization and Isomerization Strategies
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for synthesizing highly substituted oxazoles due to their high efficiency and selectivity. nih.govrsc.org These catalysts are excellent carbophilic Lewis acids that can activate alkynes and other unsaturated systems toward nucleophilic attack.
One strategy involves a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govrsc.org The proposed mechanism involves the gold catalyst coordinating to the alkyne, which is then attacked by the dioxazole. nih.govrsc.org This leads to a gold carbene species that undergoes intramolecular cyclization to form the oxazole ring. nih.govrsc.org This method offers a scalable route under mild conditions. nih.govrsc.org
Another powerful gold-catalyzed approach is a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne. nih.gov A single gold(I) catalyst facilitates the entire multi-step sequence, which involves coupling and subsequent cyclization, producing highly substituted oxazoles in good yields with water as the only theoretical byproduct. nih.gov This atom-economical approach demonstrates excellent functional group tolerance. nih.gov
To synthesize this compound using this multicomponent approach, the starting materials would be pentanamide, propionaldehyde, and 1-hexyne, catalyzed by a cationic gold(I) complex.
| Method | Key Reactants | Catalyst | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-Dioxazoles | Gold(I) Complex | Mild conditions, high regioselectivity, scalable. nih.govrsc.org |
| One-Pot Multicomponent | Amide, Aldehyde, Alkyne | Cationic Gold(I) Complex | Atom-economical, good yields, high functional group tolerance. nih.gov |
Copper-Mediated Oxidative Cyclizations and Multi-Component Cycloadditions
Copper catalysis has emerged as a powerful tool for the synthesis of substituted oxazoles through oxidative cyclization pathways. These methods offer a facile and efficient alternative to traditional synthetic routes, often proceeding under mild conditions with readily available starting materials. acs.orgnih.gov
One prominent strategy involves the copper-catalyzed tandem oxidative cyclization of enamides, which can be prepared in two steps from simple amides and alkynes. rsc.org This approach allows for the synthesis of a range of 2,5-disubstituted oxazoles in moderate to good yields. rsc.org Another highly efficient method utilizes a copper-catalyzed tandem oxidative cyclization of starting materials like benzylamines and 1,3-dicarbonyl derivatives. acs.org This process is notable for its mild reaction conditions and broad substrate scope. acs.org A proposed mechanism for a similar transformation involves the initial formation of an enamine intermediate from a benzylamine and a β-diketone. acs.org The subsequent oxidation and coordination with copper ions facilitate an intramolecular cyclization, where an oxygen atom attacks a double bond, followed by further oxidation to yield the final polysubstituted oxazole product. acs.org
A novel palladium-catalyzed and copper-mediated cascade oxidative cyclization has also been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.org This reaction is thought to proceed through the cascade formation of C–N and C–O bonds, with water serving as the oxygen atom source. rsc.org
Table 1: Examples of Copper-Mediated Oxazole Synthesis
| Starting Materials | Catalyst System | Key Features | Product Type | Ref |
| Amides and Alkynes | Copper(II) | Two-step process, forms enamides as intermediates | 2,5-disubstituted oxazoles | rsc.org |
| Benzylamines and β-Diketones | Copper catalyst | Mild conditions, tandem oxidative cyclization | Polysubstituted oxazoles | acs.orgacs.org |
| (Varying substrates) | Pd-catalyst/Cu-mediator | Cascade C-N and C-O bond formation | Trisubstituted oxazoles | rsc.org |
Palladium-Catalyzed Intramolecular Heterocyclization and Cross-Coupling Methods
Palladium catalysis provides a versatile platform for both the construction of the oxazole ring and its subsequent functionalization through cross-coupling reactions. These methods are valued for their high efficiency and tolerance of a wide range of functional groups.
An efficient synthesis of highly substituted oxazole derivatives can be achieved from simple amides and ketones via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This one-step reaction involves the sequential formation of C-N and C-O bonds, utilizing palladium acetate as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter, affording yields up to 86%. organic-chemistry.org The mechanism is believed to proceed through dehydration condensation, imine/enamine isomerization, Pd-catalyzed C-H activation, and finally, reductive elimination. organic-chemistry.org
Palladium-catalyzed intramolecular oxidative C-H bond functionalization represents another key strategy. For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles (a related heterocycle) using a Pd(PPh₃)₄/MnO₂ system, which achieves direct functionalization of an ortho-aryl C-H bond. nih.gov Similarly, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles, proceeding through the formation of a new C-N bond. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in derivatizing the oxazole core. The Suzuki-Miyaura cross-coupling, for example, can be used to couple various tautomerizable heterocycles with aryl boronic acids, even with unactivated and unprotected substrates like inosine. nih.gov This highlights the power of palladium catalysis in synthesizing biorelevant molecules. nih.gov The choice of ligands and palladium precursors, such as easily prepared, air-stable [Pd-PEPPSI-IPr] precatalysts, is crucial for the success of these couplings, enabling reactions with less reactive electrophiles like alkyl and aryl mesylates. nih.gov
Rhodium-Catalyzed Heteroannulation and Carbene N-H Insertion Reactions
Rhodium catalysis offers unique pathways to oxazole synthesis, primarily through reactions involving rhodium carbenoids generated from diazo compounds. These methods are particularly notable for the remarkable catalyst-dependent control over regioselectivity.
The reaction of α-diazo-β-keto-carboxylates or -phosphonates with arenecarboxamides can lead to different oxazole isomers depending on the rhodium catalyst employed. nih.govnih.gov When dirhodium tetraacetate is used as the catalyst, the reaction proceeds via carbene N-H insertion and subsequent cyclodehydration to yield 2-aryloxazole-4-carboxylates and 4-phosphonates. nih.govnih.gov In striking contrast, using dirhodium tetrakis(heptafluorobutyramide) as the catalyst dramatically shifts the regioselectivity, resulting in the formation of oxazole-5-carboxylates and 5-phosphonates. nih.govnih.gov This catalyst effect extends to α-diazo-β-ketosulfones, which also yield 5-sulfonyloxazoles with the latter catalyst. nih.gov
Another powerful rhodium-catalyzed method is the annulation of N-sulfonyl-1,2,3-triazoles with arylaldehydes to produce a variety of 2,5-diaryloxazole derivatives. researchgate.net This process involves the formation of a Rh-azavinyl carbene, which interacts with the aldehyde to form an ylide intermediate, followed by intramolecular cyclization to furnish the oxazole framework. researchgate.net This strategy has been successfully applied to the one-step synthesis of natural products such as texamine. researchgate.net
Table 2: Catalyst Effect in Rhodium-Catalyzed Oxazole Synthesis
| Rhodium Catalyst | Reactants | Predominant Product | Ref |
| Dirhodium tetraacetate | α-diazo-β-keto-esters and amides | 2-Aryloxazole-4-carboxylates | nih.govnih.gov |
| Dirhodium tetrakis(heptafluorobutyramide) | α-diazo-β-keto-esters and amides | 2-Aryloxazole-5-carboxylates | nih.govnih.gov |
Regiocontrolled Synthesis of Substituted Oxazoles
The ability to control the placement of substituents on the oxazole ring is critical for synthesizing target molecules with specific properties. Regiocontrolled synthesis often relies on sequential, site-selective functionalization reactions.
Palladium-catalyzed coupling reactions have been instrumental in the regiocontrolled synthesis of substituted thiazoles, a strategy that is conceptually applicable to oxazoles. nih.gov For example, sequential coupling reactions on a di-halogenated thiazole (B1198619) carboxylate allow for the selective introduction of different substituents at specific positions. nih.gov In oxazole chemistry, regioselectivity in palladium-catalyzed cross-couplings can be influenced by the inherent electrophilicity of the carbon atoms within the ring, with the C2 position often being the most electrophilic and thus the preferred site of oxidative addition by a Pd(0) catalyst. ignited.in
Direct Lithiation and Electrophilic Trapping Techniques
Direct lithiation followed by quenching with an electrophile is a powerful and widely used method for the regioselective functionalization of aromatic and heteroaromatic systems, including oxazoles. chempedia.infosemanticscholar.orgresearchgate.net The position of lithiation is typically directed by a directing metalating group (DMG) or by the inherent acidity of a specific ring proton. semanticscholar.orgresearchgate.net
For oxazoles, C-2 lithiation is common due to the electron-deficient nature of this position, which can then be trapped with various electrophiles. chempedia.infopharmaguideline.com However, the regiochemistry can be complex and dependent on the oxazole's substituents and the nature of the electrophile. chempedia.info A significant challenge is that lithiated oxazoles can exist in equilibrium with a ring-opened acyclic isonitrile form, which can complicate subsequent reactions. chempedia.info
A notable advancement involves the sequential deprotonation-condensation of anisylsulfanylmethylisocyanide (Asmic) with esters, which generates oxazoles with a versatile C-4 anisylsulfanyl substituent. acs.orgnih.govacs.org This substituent can then be exchanged via a sulfur-lithium exchange and subsequent electrophilic trapping sequence, allowing for the introduction of various functionalities specifically at the C-4 position. acs.orgnih.govacs.org This method provides a robust route for assembling complex oxazoles. acs.org
Development of One-Pot and Multicomponent Reactions for Oxazole Formation
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like trisubstituted oxazoles from simple, readily available starting materials in a single operation. researchgate.netthieme-connect.com These approaches are advantageous due to their operational simplicity, atom economy, and reduction of waste from purification of intermediates. organic-chemistry.org
A variety of MCRs have been developed for oxazole synthesis. One such method involves an acid-promoted multicomponent tandem cyclization of arylglyoxal monohydrates, nitriles, and various carbon-nucleophiles. nih.gov This protocol allows for the installation of diverse motifs like 4-hydroxycoumarin or 2-naphthol onto the oxazole core, proceeding through a classical Robinson-Gabriel-type reaction as the key step. nih.gov
Another innovative one-pot process utilizes a Passerini/Staudinger/aza-Wittig reaction sequence to rapidly synthesize oxazoles from α-azidocinnamaldehydes, isocyanides, and carboxylic acids. thieme-connect.com Although this method requires the sequential addition of reagents, it is more efficient than carrying out each step individually. thieme-connect.com The development of such streamlined reactions is crucial for applications in medicinal chemistry and the rapid generation of compound libraries. organic-chemistry.orgnih.gov
Synthesis of Novel Pyrrole-Oxazole Hybrid Systems
Hybrid molecules that incorporate two or more bioactive heterocyclic scaffolds, such as pyrrole and oxazole, are of significant interest in medicinal chemistry for the design of new therapeutic agents. nih.gov The synthesis of these hybrid systems can be approached by constructing one heterocycle onto another or by transforming one ring system into the other.
The transformation of oxazoles into pyrroles is a known, though less common, synthetic strategy. researchgate.net This recyclization can provide an unusual and interesting method for constructing the pyrrole ring, which is a fundamental component of many vital biomolecules. researchgate.netpharmaguideline.com Various methods for synthesizing pyrroles exist, including the Knorr, Paal-Knorr, and Hantzsch syntheses, which typically involve the condensation of dicarbonyl compounds with amines or ammonia. pharmaguideline.com
The synthesis of pyrrole-thiazole hybrids, which are structurally related to pyrrole-oxazole systems, has been achieved by cyclizing thiosemicarbazone derivatives of pyrrole carbaldehydes with various reagents. nih.gov A similar strategy could be envisioned for pyrrole-oxazole hybrids, potentially starting from a pyrrole-containing precursor that is then elaborated to form the oxazole ring using one of the multicomponent or metal-catalyzed methods described previously.
Chemical Reactivity and Advanced Transformations of 2 Butyl 5 Ethyl 4 Methyl 1,3 Oxazole Derivatives
Fundamental Reactivity Profile of the 1,3-Oxazole Heterocycle
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. thepharmajournal.comtandfonline.com Its chemical behavior is shaped by the interplay of the electronegative oxygen atom, the pyridine-like nitrogen atom, and the delocalized π-electron system. thepharmajournal.comsemanticscholar.org
Oxazoles are considered aromatic compounds, possessing a planar, cyclic structure with six delocalized π-electrons. semanticscholar.orguomustansiriyah.edu.iq However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other azoles like thiazole (B1198619) or imidazole (B134444), resulting in a lower aromatic character. semanticscholar.orgwikipedia.org This reduced aromaticity imparts a degree of diene-like character to the oxazole (B20620) ring system.
The oxazole ring is weakly basic due to the presence of the sp2-hybridized, pyridine-type nitrogen atom at position 3. thepharmajournal.compharmaguideline.com The lone pair of electrons on this nitrogen is available for protonation. The conjugate acid of oxazole has a pKa of approximately 0.8, making it significantly less basic than imidazole (pKa ≈ 7). uomustansiriyah.edu.iqwikipedia.org Consequently, oxazoles react with strong acids to form oxazolium salts. pharmaguideline.com
The distribution of electron density in the oxazole ring governs its regioselectivity in chemical reactions. The different electronic environments at the C2, C4, and C5 positions lead to distinct preferences for attack by electrophiles and nucleophiles.
Electrophilic Attack: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.com For activated oxazoles, such as the title compound with its three alkyl groups, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon. thepharmajournal.comsemanticscholar.orgwikipedia.orgkomorowski.edu.pl The general order of reactivity towards electrophiles is C5 > C4. The C2 position is the most electron-deficient and thus highly resistant to electrophilic attack.
Nucleophilic Attack: Nucleophilic substitution reactions on the oxazole ring are uncommon but can occur, particularly at the electron-deficient C2 position, especially when a good leaving group (e.g., a halogen) is present. semanticscholar.orgwikipedia.orgpharmaguideline.combrainly.in The order of reactivity for the displacement of halogens by nucleophiles is C2 >> C4 > C5. thepharmajournal.com Direct nucleophilic attack on a C-H bond is rare and typically leads to ring cleavage rather than substitution. pharmaguideline.com
Deprotonation (Metallation): The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org The C2 proton is the most acidic due to its position between two electronegative heteroatoms, and its deprotonation can be achieved with strong bases like organolithium reagents. pharmaguideline.com However, the resulting 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. pharmaguideline.com
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Relative C-H Acidity |
|---|---|---|---|
| C2 | Least reactive (electron-deficient) | Most reactive (especially with a leaving group) | Most acidic |
| C4 | Moderately reactive | Less reactive than C2 | Least acidic |
| C5 | Most reactive (electron-rich) | Less reactive than C2 | Moderately acidic |
Electrophilic Substitution Reactions on Oxazole Derivatives
As noted, electrophilic substitution is feasible on oxazole derivatives that are activated by electron-donating groups, such as the alkyl substituents in 2-butyl-5-ethyl-4-methyl-1,3-oxazole. These reactions typically proceed at the C5 position.
The halogenation of activated oxazoles is a representative example of electrophilic aromatic substitution. Bromination, for instance, typically occurs at the C5 position. The electron-donating alkyl groups on the title compound would activate the ring, facilitating this transformation. However, the regioselectivity of halogenation can be influenced by the specific reagents and reaction conditions. While C5 is the kinetically favored position for electrophilic attack, other outcomes have been observed. For example, specific conditions can lead to addition products or substitution at other positions like C4.
| Reaction | Typical Position of Attack | Notes |
|---|---|---|
| Bromination | C5 | Classic electrophilic aromatic substitution on activated rings. |
| Chlorination | C5 | Similar to bromination, requires an activated ring. |
| Iodination | C5 | Follows the general trend for electrophilic substitution. |
Direct nitration and sulfonation of the oxazole ring are generally not successful, even with activating groups present. pharmaguideline.com These reactions typically require strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid ("mixed acid") for nitration, or fuming sulfuric acid for sulfonation. masterorganicchemistry.comlibretexts.orgunacademy.com
Under these potent acidic conditions, the weakly basic nitrogen atom at the N3 position of the oxazole ring becomes protonated. pharmaguideline.com This protonation forms an oxazolium cation. The positive charge on the ring makes it highly electron-deficient and therefore strongly deactivated towards attack by the electrophiles (the nitronium ion, NO₂⁺, or sulfur trioxide, SO₃). pharmaguideline.commasterorganicchemistry.com Consequently, instead of electrophilic substitution, the harsh acidic conditions are more likely to cause ring degradation.
Unlike nitration and sulfonation, formylation of activated oxazoles can be achieved using the Vilsmeier-Haack reaction. pharmaguideline.com This reaction employs the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com
The Vilsmeier reagent is a milder electrophile than those used in nitration or sulfonation, making it suitable for electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comnrochemistry.com For an activated oxazole derivative, the reaction proceeds via electrophilic attack of the Vilsmeier reagent, typically at the electron-rich C5 position. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde (a formyl group, -CHO, is introduced). jk-sci.comrsc.org The presence of the butyl, ethyl, and methyl groups in the target compound would facilitate this transformation by increasing the nucleophilicity of the oxazole ring.
Nucleophilic Substitution Reactions of Oxazole Systems
The oxazole ring system generally exhibits resistance to direct nucleophilic substitution. pharmaguideline.comtandfonline.com The electron-rich nature of the aromatic ring makes it an unfavorable target for nucleophiles. Consequently, nucleophilic attack often results in ring cleavage rather than substitution. pharmaguideline.com However, the presence of electron-withdrawing substituents at specific positions can facilitate these reactions. For instance, a halogen atom located at the C2 position of the oxazole ring, which is the most electron-deficient carbon, can be displaced by a nucleophile. pharmaguideline.comcutm.ac.in In most scenarios, nucleophilic attacks on the oxazole ring lead to the cleavage of the ring. pharmaguideline.com
Deprotonation and Ring-Opening Pathways
Deprotonation is a significant reaction pathway for oxazoles, particularly at the C2 position, which is the most acidic site on the ring. tandfonline.comwikipedia.org The acidity of the hydrogens on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com In the presence of a strong base, such as organolithium reagents (e.g., n-butyllithium), the proton at C2 is readily abstracted. pharmaguideline.comcutm.ac.in
This deprotonation event generates a 2-lithio-oxazole intermediate. wikipedia.org This intermediate is often unstable and exists in equilibrium with a ring-opened isonitrile species. cutm.ac.inwikipedia.orgnih.gov This equilibrium is a critical characteristic of oxazole chemistry under basic conditions. The resulting open-chain isocyanide can be trapped by various electrophiles, which provides a synthetic route to functionalized molecules. wikipedia.orgclockss.org Due to their instability, these 2-lithio-oxazoles can decompose, leading to the formation of open-chain isocyanides. pharmaguideline.com
Table 1: Regioselectivity of Deprotonation in Oxazole Rings
| Position | Relative Acidity | Common Base | Resulting Intermediate |
|---|---|---|---|
| C2 | Most Acidic | n-Butyllithium | 2-Lithio-oxazole / Ring-opened isonitrile |
| C5 | Less Acidic | LDA | 5-Lithio-oxazole |
This interactive table summarizes the preferential sites of deprotonation on the oxazole ring.
Displacement Reactions Involving Leaving Groups
While direct nucleophilic substitution on an unsubstituted oxazole ring is uncommon, the reaction proceeds efficiently if a suitable leaving group is present on the ring. cutm.ac.ingacariyalur.ac.in Halogens are effective leaving groups, and their displacement is a key method for functionalizing the oxazole core. tandfonline.com
The reactivity of halogenated positions towards nucleophilic substitution follows the order C2 > C4 > C5. tandfonline.comsemanticscholar.org Oxazoles with a leaving group at the 2-position react readily with nucleophiles to yield displacement products. cutm.ac.in This enhanced reactivity at C2 is attributed to it being the most electron-deficient position in the ring, making it more susceptible to nucleophilic attack. pharmaguideline.com
For the specific compound, this compound, a halogenated derivative would be required to undergo such a displacement. For example, a 2-chloro or 2-bromo derivative could react with various nucleophiles (e.g., amines, alkoxides) to introduce new functional groups at the C2 position.
Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder) of Oxazoles
Oxazoles can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like character to the molecule. pharmaguideline.com The reaction of oxazoles with dienophiles like alkenes and alkynes is a well-established method for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives, respectively. pharmaguideline.comwikipedia.orgresearchgate.net
The reactivity of the oxazole ring in Diels-Alder reactions is significantly influenced by the substituents present. Electron-donating groups on the oxazole ring facilitate the reaction with dienophiles. pharmaguideline.com In the case of this compound, all three alkyl groups (butyl, ethyl, methyl) are electron-donating. This substitution pattern would be expected to enhance the molecule's reactivity as a diene in cycloaddition reactions.
The initial cycloaddition of an oxazole with an alkene (a dienophile) forms a bicyclic adduct with an oxygen bridge. wikipedia.org This primary adduct is often unstable and typically undergoes rearrangement, leading to the formation of a substituted pyridine ring upon elimination of water. researchgate.net The reaction can be facilitated by Lewis acids or by N-alkylation of the oxazole, which lowers the energy of the LUMO of the diene, making it more reactive towards dienophiles. acs.orgnih.gov
Table 2: Diels-Alder Reactivity of Substituted Oxazoles
| Substituent Type on Oxazole | Effect on Diene Reactivity | Common Dienophiles | Resulting Product |
|---|---|---|---|
| Electron-Donating (e.g., alkyl, alkoxy) | Increases reactivity | Alkenes, Alkynes | Pyridines, Furans |
This interactive table outlines the influence of substituents on the Diels-Alder reactivity of oxazoles.
Oxidation and Reduction Processes of Oxazole Derivatives
The oxazole ring is susceptible to both oxidation and reduction, often resulting in ring-opened products. pharmaguideline.com
Oxidation: Oxazoles are relatively easy to oxidize. pharmaguideline.comtandfonline.com Strong oxidizing agents such as potassium permanganate, chromic acid, or ozone can open the oxazole ring. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in However, the oxazole ring is generally stable to reagents like hydrogen peroxide. pharmaguideline.com Substituted oxazoles can also be oxidized to form N-oxides. pharmaguideline.com
Reduction: Reduction of the oxazole ring can lead to either ring-opened products or the formation of oxazolines (dihydrooxazoles). pharmaguideline.comsemanticscholar.org Catalytic hydrogenation can reduce the double bonds in the ring. More potent reducing agents, such as nickel and aluminum alloy in aqueous potassium hydroxide, can cause cleavage of the ring. tandfonline.com The specific outcome of the reduction depends on the reducing agent used and the substitution pattern on the oxazole ring.
For this compound, mild reduction would likely yield the corresponding oxazoline, while more vigorous conditions could lead to cleavage of the C-O and C=N bonds within the ring.
N-Alkylation and Quaternary Salt Formation
The nitrogen atom at the 3-position of the oxazole ring has pyridine-like characteristics, including its ability to act as a nucleophile. pharmaguideline.com This allows oxazoles to react with alkylating agents, such as alkyl halides, to form N-alkyloxazolium salts, which are quaternary salts. pharmaguideline.comcutm.ac.in The formation of these salts is a common reaction for oxazoles. pharmaguideline.com
The process involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkylating agent. This reaction is analogous to the Menshutkin reaction. The resulting oxazolium cation is more electron-deficient than the parent oxazole. This increased electrophilicity can facilitate subsequent reactions, such as making the oxazole more reactive as a diene in Diels-Alder reactions. acs.orgnih.gov
Table 3: N-Alkylation of Oxazoles
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |
|---|---|---|
| Oxazole Derivative | Alkyl Halide (e.g., CH₃I) | N-Alkyloxazolium Halide Salt |
This interactive table provides examples of N-alkylation reactions involving oxazoles.
Cross-Coupling Reactions of Halogenated Oxazoles (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to halogenated oxazole derivatives. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl, heteroaryl, or vinyl groups onto the oxazole core. nih.govresearchgate.net
This methodology requires a halogenated oxazole as a starting material. thieme-connect.com For a molecule like this compound, it would first need to be halogenated (e.g., brominated or iodinated) at a specific position (C2 or C5 are common sites for metalation/halogenation). thieme-connect.com The resulting halo-oxazole can then be coupled with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org
The Suzuki-Miyaura reaction is highly versatile and tolerant of many functional groups, making it a valuable method in synthetic chemistry. mdpi.com For instance, a 2-bromo-5-ethyl-4-methyl-oxazole derivative could be coupled with various arylboronic acids to generate a library of 2-aryl-oxazoles. researchgate.net The predictable regioselectivity of oxazole metalation combined with transition metal-catalyzed cross-coupling provides synthetic access to a wide array of complex molecules. researchgate.net
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-oxazole. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
Investigation of Biological Activities of Oxazole Derivatives Research Perspectives
Antimicrobial Activity Studies
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxazole (B20620) derivatives have shown promise in this regard, and a thorough investigation into the antimicrobial properties of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole is warranted. iajps.comrsc.org
A primary step in evaluating the antimicrobial potential of a new compound is to determine its antibacterial efficacy and spectrum of activity. This would involve screening this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, would be a key parameter to measure. For instance, studies on other oxazole derivatives have shown potent activity against various bacterial strains. rsc.org
Table 1: Representative Antibacterial Activity of Selected Oxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | E. coli | - | nih.gov |
| 4-(4-bromophenyl)-2-tert-butyloxazole | B. subtilis | - | nih.gov |
| Binaphthyl-based oxazole peptidomimetic | S. aureus | 1–16 | rsc.org |
Note: The data in this table is for illustrative purposes to show the type of results expected from antibacterial screening of oxazole derivatives. The specific MIC values for the listed compounds against the specified bacteria can be found in the cited literature.
In addition to antibacterial activity, the antifungal potential of this compound should be investigated. A similar screening approach would be employed, testing the compound against a range of pathogenic fungi, such as Candida albicans and Aspergillus niger. nih.gov The MIC values would be determined to quantify its antifungal potency. Research on other oxazole derivatives has demonstrated their potential as antifungal agents. nih.gov
Table 2: Representative Antifungal Activity of Selected Oxazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole derivative 4f | C. capsica | 8.81 | nih.gov |
| 1,2,4-Oxadiazole derivative 4q | R. solani | 38.88 | nih.gov |
Note: This table provides examples of antifungal activity reported for various oxazole derivatives to indicate the potential outcomes of such studies.
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For this compound, mechanistic studies could involve investigating its effect on essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Computational studies, such as molecular docking, can provide insights into potential molecular targets. For example, some oxadiazole derivatives are thought to inhibit succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. nih.gov
Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Investigating the ability of this compound to inhibit biofilm formation or eradicate established biofilms of pathogenic bacteria would be a significant area of research. Studies on 1,3,4-oxadiazole (B1194373) derivatives have shown their effectiveness in preventing biofilm formation by Staphylococcus aureus. nih.gov
Anticancer Activity Research
The oxazole moiety is present in several compounds with demonstrated anticancer activity. nih.gov Therefore, evaluating the potential of this compound as an anticancer agent is a logical and promising research direction.
The initial assessment of anticancer activity would involve in vitro screening of this compound against a panel of human cancer cell lines representing different tumor types. Assays would be conducted to determine the compound's cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The half-maximal inhibitory concentration (IC50) would be calculated to quantify its potency. Numerous oxazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. nih.govbiointerfaceresearch.com
Table 3: Representative Cytotoxic Activity of Selected Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole (4g) | - | 0.35-4.6 | nih.gov |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (4i) | - | 0.5–20.2 | nih.gov |
Note: This table illustrates the potent anticancer activity observed for certain oxazole derivatives, providing a benchmark for potential future studies on this compound.
Biological Activity of this compound: A Review of Current Research
Detailed scientific investigation into the specific biological activities of the chemical compound this compound is not available in the current body of scientific literature.
While the broader class of oxazole derivatives has been the subject of extensive research for various pharmacological properties, specific data on the antitumor, anti-inflammatory, antioxidant, antidiabetic, and anthelmintic activities of this compound has not been identified.
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are recognized for their wide range of biological activities. thepharmajournal.com Research has explored the potential of various substituted oxazole derivatives in several therapeutic areas.
Research Perspectives on Oxazole Derivatives:
Antitumor Potential: Studies on various oxazole derivatives have indicated potential anticancer properties, leading to investigations into their structure-activity relationships to identify key structural features responsible for their efficacy. biointerfaceresearch.comnih.gov
Anti-inflammatory Activity: Certain oxazole derivatives have been assessed for their ability to mitigate inflammation. mdpi.comnih.govnih.gov
Antioxidant Evaluations: The antioxidant potential of some compounds within the oxazole family has been a subject of scientific inquiry. mdpi.comnih.govresearchgate.netnih.govpensoft.net
Antidiabetic Studies: The inhibitory effects of some heterocyclic compounds, including oxazole derivatives, on enzymes like alpha-amylase are being explored as a potential strategy for managing diabetes. nih.govrsc.orgresearchgate.net
Anthelmintic Activity: The potential for certain nitrogen-containing heterocyclic compounds, a category that includes oxazoles, to act against parasitic worms has also been investigated. mdpi.com
It is important to note that these findings apply to the general class of oxazole derivatives and not specifically to this compound. The presence of this specific compound has been noted in food products like cocoa, but its pharmacological profile remains uncharacterized in published research. hmdb.ca
Exploration of Other Potential Biological Activities of Oxazole Derivatives
Pesticidal Activity
The oxazole scaffold is a significant structural motif in the development of novel agrochemicals. bohrium.com Research has demonstrated that derivatives of oxazole exhibit a broad spectrum of pesticidal activities, including insecticidal, fungicidal, and herbicidal properties. bohrium.commdpi.com The versatility of the oxazole ring allows for its use as a core structure or a linker to connect different pharmacologically active groups, leading to the discovery of potent pesticides. bohrium.com
In the realm of insecticides, various oxazole derivatives have shown efficacy against a range of agricultural pests. bohrium.com For instance, certain 1,3,4-oxadiazole thioether compounds have been synthesized and evaluated for their insecticidal properties. nih.gov One study focused on 1,3,4-oxadiazole derivatives grafted on chitosan, which demonstrated notable insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov Specifically, four of the chitosan-grafted compounds were identified as promising candidates for controlling this pest. nih.gov
Furthermore, isoxazole-amide derivatives have also been investigated for their insecticidal potential. researchgate.net Structure-activity relationship (SAR) studies on these compounds have provided insights for designing more potent insecticides. For example, a comparative molecular field analysis (CoMFA) suggested that incorporating a bulky and negatively charged group at the 4-position of a benzene (B151609) ring attached to the isoxazole (B147169) core could enhance insecticidal activity. researchgate.net
Fungicidal activity is another prominent feature of oxazole derivatives. bohrium.com Numerous compounds containing the oxazole ring have demonstrated good antifungal activity against various plant pathogens. bohrium.com For example, a series of 1,3,4-oxadiazole thioether derivatives exhibited significant fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani, with some compounds showing over 50% inhibition at a concentration of 50 μg/mL. nih.gov In particular, compounds 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) and 5i showed good activity against R. solani, surpassing the efficacy of the positive control. nih.gov
The herbicidal potential of oxazole derivatives has also been explored. Certain 1,3,4-oxadiazole compounds have demonstrated herbicidal effects, with some derivatives causing a bleaching effect on weeds. nih.gov Additionally, a study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed that some of these compounds exhibited 20–50% inhibition against various tested plants at a dosage of 150 g ai/ha. researchgate.net
Table 1: Fungicidal Activity of Selected 1,3,4-Oxadiazole Thioether Derivatives against Rhizoctonia solani
| Compound | Inhibition (%) at 50 µg/mL |
|---|---|
| 5g | 55.6 |
| 5i | 53.1 |
Antiepileptic Activity
The oxazole and its related oxadiazole heterocycles have emerged as promising scaffolds in the design and synthesis of novel anticonvulsant agents. ijpsdronline.com Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents with improved efficacy and fewer side effects. nih.gov
Several studies have focused on the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives and their evaluation for anticonvulsant activity. ijpsdronline.com In one such study, a series of these compounds were screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which are standard preclinical tests for identifying potential antiepileptic drugs. ijpsdronline.com A significant number of the synthesized compounds demonstrated anticonvulsant activity. ijpsdronline.com Notably, compounds designated as 4e , 4j , and 4o were identified as having potent anticonvulsant effects, comparable to the standard drugs Phenytoin and Carbamazepine. ijpsdronline.com
Benzoxazole derivatives containing a triazole moiety have also been investigated for their anticonvulsant properties. mdpi.com In a study, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and tested. mdpi.com The majority of these compounds exhibited anti-MES activity at doses of 100 or 300 mg/kg. mdpi.com One compound, 4g , was particularly promising, with a median effective dose (ED₅₀) of 23.7 mg/kg in the MES model and 18.9 mg/kg in the scPTZ model. mdpi.com The protective index (PI), which is a measure of the margin of safety (TD₅₀/ED₅₀), for compound 4g was 12.0 in the MES model and 15.0 in the scPTZ model, indicating a favorable safety profile compared to some existing antiepileptic drugs. mdpi.com
Furthermore, research into 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives has shown their potential as benzodiazepine (B76468) receptor agonists with anticonvulsant effects. nih.gov In a pentylenetetrazole-induced lethal convulsion test, a compound with an amino substituent at the 5-position of the 1,3,4-oxadiazole ring (compound 9 ) demonstrated a respectable anticonvulsant effect. nih.gov This activity was significantly reduced by flumazenil, a known benzodiazepine antagonist, suggesting that the anticonvulsant effect is mediated through benzodiazepine receptors. nih.gov
Table 2: Quantitative Anticonvulsant Data for Compound 4g in Mice
| Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| MES | 23.7 | 284.0 | 12.0 |
| scPTZ | 18.9 | 284.0 | 15.0 |
Anti-human Picornavirus Activity
Picornaviruses are a family of RNA viruses that include pathogens responsible for a wide range of human diseases, such as the common cold (caused by rhinoviruses) and more severe illnesses. nih.gov The development of antiviral agents targeting these viruses is an important area of research. nih.gov Oxazole and isoxazole derivatives have been identified as potent inhibitors of picornavirus replication. acs.orgacs.org
The primary mechanism of action for many of these compounds is the inhibition of viral uncoating. acs.org These small molecules can bind to a hydrophobic pocket within the viral capsid protein VP1. researchgate.net This binding stabilizes the capsid, preventing the conformational changes necessary for the release of the viral RNA into the host cell, thereby halting the replication process. researchgate.net
A number of [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazoles have been synthesized and shown to be effective inhibitors of picornavirus uncoating. acs.org Similarly, other isoxazole derivatives have demonstrated significant activity against human rhinoviruses. acs.orgacs.org For instance, certain disubstituted phenylisoxazoles have been the subject of structure-activity relationship studies to optimize their antiviral potency. acs.org
Research has also explored oxadiazole derivatives as anti-picornavirus agents. researchgate.net Compounds related to disoxaril, which contain an oxadiazole ring, have been shown to inhibit the replication of both rhinoviruses and enteroviruses. researchgate.net Interestingly, the substitution of the oxadiazole ring with other five-membered heterocycles like oxazole, imidazole (B134444), or pyrazole (B372694) can retain antiviral activity. researchgate.net This flexibility has led to the discovery of new and potent anti-picornavirus compounds. researchgate.net
In one study, substituted oxazolinylflavones and oxazolinylflavanones were synthesized and evaluated for their activity against rhinovirus type 1B and poliovirus type 2. scilit.com Among the tested compounds, 6-chloro-4′-oxazolinylflavanone showed activity against both viruses. scilit.com
The development of these oxazole-based compounds offers a promising avenue for the creation of effective therapies against diseases caused by human picornaviruses. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| 6-chloro-4′-oxazolinylflavanone |
| Carbamazepine |
| Disoxaril |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate |
| Flumazenil |
Computational Chemistry and Theoretical Studies of 2 Butyl 5 Ethyl 4 Methyl 1,3 Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Butyl-5-ethyl-4-methyl-1,3-oxazole, methods like Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311G++(d,p) basis set, would be employed to determine its electronic structure and predict its reactivity. irjweb.com
These calculations provide optimized molecular geometry, revealing bond lengths and angles, and can confirm the planarity of the oxazole (B20620) ring. irjweb.comresearchgate.net Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com
Furthermore, these studies yield insights into the charge distribution across the molecule, often visualized through a Molecular Electrostatic Potential (MEP) map. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For oxazoles, the nitrogen atom is typically an electron-rich site, while the reactivity of the carbon atoms in the ring is influenced by the substituents. researchgate.net The presence of electron-donating alkyl groups (butyl, ethyl, methyl) is expected to increase the electron density of the oxazole ring system.
Illustrative Calculated Electronic Properties for this compound The following data is representative of values expected from DFT/B3LYP calculations and is for illustrative purposes.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.25 eV | Relates to electron-donating ability |
| LUMO Energy | -0.98 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.27 eV | Indicator of chemical reactivity and stability irjweb.com |
| Dipole Moment | 1.85 D | Measures overall polarity of the molecule |
| Heat of Formation | 45.3 kcal/mol | Indicates thermodynamic stability researchgate.net |
Molecular Modeling and Simulation of Oxazole Systems
Molecular modeling and simulations extend theoretical analysis from a static molecule to its dynamic behavior in various environments. researchgate.net A 3D model of this compound serves as the starting point for these investigations.
Molecular Dynamics (MD) simulations , often performed using software like GROMACS, can simulate the molecule's movement over time in a solvent (e.g., water or an organic solvent). nih.gov These simulations reveal stable conformations, solvation effects, and the flexibility of the alkyl side chains. researchgate.net By analyzing metrics such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), researchers can assess the stability of the molecule's structure. nih.gov
Molecular docking is another critical technique used to predict how this compound might bind to a biological target, such as an enzyme's active site. researchgate.net This method computationally places the molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. The results highlight potential interactions, such as hydrophobic interactions from the butyl and ethyl groups and potential hydrogen bonds, guiding the design of more potent derivatives. irjweb.com
Illustrative Docking Simulation Results This table presents hypothetical results of docking this compound into a generic enzyme active site.
| Parameter | Result | Interpretation |
| Binding Affinity | -7.5 kcal/mol | A good predicted binding energy, suggesting potential inhibitory activity. |
| Key Interactions | Hydrophobic | The butyl and ethyl groups form favorable interactions with nonpolar amino acid residues. |
| Van der Waals | The entire molecule makes extensive van der Waals contacts within the binding pocket. irjweb.com | |
| Interacting Residues | Leu89, Val116, Ala120 | Hypothetical nonpolar residues in the active site. |
In Silico Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity. mdpi.com For a compound like this compound, a QSAR model would be built using a dataset of structurally similar oxazole derivatives with known activities (e.g., antibacterial or anticancer potency). researchgate.net
The process involves calculating various molecular descriptors for each compound in the series. These descriptors quantify physicochemical properties such as hydrophobicity (LogP), electronic effects (dipole moment, atomic charges), and steric parameters (molecular weight, surface area). mdpi.com Statistical methods, like multiple linear regression, are then used to generate a mathematical equation that links these descriptors to the observed biological activity. mdpi.com
Such a model can predict the activity of new, unsynthesized oxazole derivatives and provide insight into which structural features are most important for the desired biological effect. For example, a QSAR study might reveal that increasing the length of the alkyl chain at the C2 position (the butyl group) positively correlates with activity, guiding future synthetic efforts.
Illustrative QSAR Data for a Series of 2-Alkyl-oxazole Derivatives This table demonstrates the principle of a QSAR study with hypothetical data.
| Compound | R-group at C2 | LogP (Hydrophobicity) | Molecular Weight | pIC50 (Activity) |
| Analog 1 | -CH₃ | 2.1 | 125.15 | 4.8 |
| Analog 2 | -C₂H₅ | 2.6 | 139.18 | 5.1 |
| Analog 3 | -C₃H₇ | 3.1 | 153.21 | 5.5 |
| Target | -C₄H₉ | 3.6 | 167.24 | 5.8 (Predicted) |
Resulting hypothetical QSAR equation: pIC50 = 0.65 * LogP + 0.01 * MW + 3.21
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification. The ¹H and ¹³C NMR spectra of this compound can be accurately predicted using quantum mechanical methods.
The most common approach involves optimizing the molecule's geometry using DFT (e.g., at the B3LYP/6-31G(d,p) level) and then calculating NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
These predictions are highly useful for assigning peaks in experimental spectra, especially for complex molecules or for distinguishing between possible isomers. The accuracy of the prediction can be high enough to confirm the proposed structure of a newly synthesized compound.
Illustrative Comparison of Predicted vs. Experimental NMR Shifts (¹³C) Hypothetical data showing the typical accuracy of GIAO-DFT calculations.
| Carbon Atom | Predicted δ (ppm) | Hypothetical Exp. δ (ppm) | Δ (ppm) |
| C2 (Oxazole) | 161.5 | 162.1 | -0.6 |
| C4 (Oxazole) | 138.2 | 138.5 | -0.3 |
| C5 (Oxazole) | 149.8 | 150.2 | -0.4 |
| C (Butyl, α) | 28.1 | 28.4 | -0.3 |
| C (Ethyl, α) | 19.5 | 19.9 | -0.4 |
| C (Methyl) | 11.2 | 11.5 | -0.3 |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the oxazole ring. For a tetrasubstituted oxazole like this compound, a plausible synthetic route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org
Theoretical studies can model the entire reaction pathway at a quantum mechanical level (e.g., using DFT). researchgate.net By calculating the energies of reactants, intermediates, and products, a potential energy surface for the reaction can be constructed. A key goal is to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate—for each step. zsmu.edu.ua The energy of the transition state determines the activation energy (Ea) of the reaction, providing insight into the reaction rate and feasibility under different conditions. zsmu.edu.ua These studies can confirm the proposed mechanism, evaluate alternative pathways, and explain observed regioselectivity. acs.orgacs.org
Illustrative Energy Profile for a Key Cyclization Step Hypothetical relative energies calculated via DFT for the intramolecular cyclization in an oxazole synthesis.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Acylamino-ketone Precursor | 0.0 |
| TS1 | Transition State for Cyclization | +18.5 |
| Intermediate | Hemi-aminal Intermediate | -5.2 |
| TS2 | Transition State for Dehydration | +25.1 |
| Product | Oxazole Ring | -15.8 |
Advanced Applications and Future Directions of Oxazole Derivatives in Research
Role as Versatile Intermediates in Complex Organic Synthesis
Oxazole (B20620) derivatives are highly valued as intermediates in organic synthesis due to their ability to participate in a variety of chemical transformations, enabling the construction of more complex molecular architectures. wikipedia.orgresearchgate.net The oxazole ring can be synthesized through several established methods, such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the van Leusen oxazole synthesis, a one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.govorganic-chemistry.org
Once formed, the oxazole nucleus can undergo various reactions. For instance, it can participate as a diene in Diels-Alder reactions to form pyridines, a key step in the synthesis of vitamin B6 precursors. wikipedia.org Furthermore, the positions on the oxazole ring exhibit differential reactivity; electrophilic aromatic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at C2. wikipedia.org
The substituents on the oxazole ring, such as the butyl, ethyl, and methyl groups in 2-Butyl-5-ethyl-4-methyl-1,3-oxazole, play a crucial role in directing the reactivity and influencing the properties of the resulting molecules. The van Leusen reaction, for example, is a powerful tool for creating 5-substituted oxazoles, which can then be used in further synthetic steps. nih.gov The versatility of these synthetic routes allows for the creation of a diverse library of oxazole-containing compounds for various applications. researchgate.netinformahealthcare.com
Contributions to Medicinal Chemistry Research and Scaffold Development
The oxazole scaffold is of paramount importance in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. tandfonline.comtandfonline.commdpi.com Oxazole derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic agents. tandfonline.comnih.govnih.gov The nitrogen and oxygen atoms within the oxazole ring can engage in non-covalent interactions with biological targets like enzymes and receptors, which is crucial for their pharmacological effects. tandfonline.comtandfonline.com
In the realm of oncology, oxazole derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and protein kinases. nih.govbenthamscience.com The ability to readily modify the substituents on the oxazole ring allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. tandfonline.com For instance, many oxazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the nanomolar range. nih.gov
Table 1: Examples of Biological Activities of Oxazole Derivatives
| Biological Activity | Target/Mechanism of Action | Reference |
| Anticancer | Inhibition of STAT3, G-quadruplex, Tubulin | nih.gov |
| Anticancer | Inhibition of DNA topoisomerase, Protein kinases | nih.gov |
| Plant Growth Regulation | Cytokinin-like activity | |
| Antibacterial | Various | ekb.eg |
| Antifungal | Various | nih.gov |
| Anti-inflammatory | Various | nih.gov |
| Antiviral | Various | tandfonline.com |
This table is illustrative of the activities of the broader class of oxazole derivatives.
Applications in Materials Science and Polymer Chemistry
The unique photophysical and electronic properties of oxazole-containing compounds make them attractive candidates for applications in materials science and polymer chemistry. spiedigitallibrary.org Oxazole-based chromophores are known to be highly fluorescent, often emitting in the UV and deep-blue regions of the electromagnetic spectrum. spiedigitallibrary.org This has led to their investigation as components in advanced polymers and materials.
In polymer chemistry, oxazole units can be incorporated into the main chain or as pendant groups to impart specific properties to the resulting polymer. For example, vanadium complexes with oxazole-oxazoline ligands have been used as catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com The structure of the oxazole ligand, including the position of substituents, significantly influences the catalyst's activity and the properties of the resulting polymer. mdpi.com This demonstrates the potential for designing custom polymers with desired characteristics by carefully selecting the oxazole precursor.
Development of Organic Electronic Materials (e.g., Light-Emitting Diodes (LEDs), Organic Field-Effect Transistors (OFETs), Organic Solar Cells)
The development of organic electronic materials is a rapidly growing field, and oxazole derivatives have emerged as promising candidates for use in various devices. Their strong luminescence makes them particularly suitable for use as emitters in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org Researchers have synthesized and characterized numerous oxazole-based molecules for this purpose, with some exhibiting excellent performance in green and red phosphorescent OLEDs. rsc.org
In the context of OLEDs, 2,5-diaryl-1,3,4-oxadiazoles, which are structurally related to oxazoles, have been shown to be effective electron-transporting materials. rsc.org Similarly, oxazole-based chromophores have been used as emissive layers in OLEDs, with some devices displaying deep-blue emission. spiedigitallibrary.orgspiedigitallibrary.org The performance of these devices is highly dependent on the molecular structure of the oxazole compound, including factors like planarity and the nature of the substituents. spiedigitallibrary.org The continued design and synthesis of novel oxazole derivatives are expected to lead to more efficient and stable organic electronic devices.
Table 2: Performance of Selected Oxazole-Based OLEDs
| Oxazole Derivative | Device Role | Emission Color | Maximum Current Efficiency (cd/A) | Reference |
| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | Emitter | Deep Blue | Not specified (EQE of 1.2%) | spiedigitallibrary.orgspiedigitallibrary.org |
| Oxazole/Thiazole-based molecule (2d) | Host | Green | 50.7 | rsc.org |
| Oxazole/Thiazole-based molecule (2d) | Host | Red | 18.7 | rsc.org |
This table showcases the performance of specific oxazole derivatives in OLED applications.
Role in Catalysis and Ligand Design
Vanadium complexes with oxazole-oxazoline ligands have demonstrated activity in olefin polymerization. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions, such as the direct arylation of oxazoles, are important methods for creating carbon-carbon bonds, and the choice of ligand is critical for the success of these reactions. nih.gov The design of new oxazole-based ligands continues to be an active area of research, with the goal of developing more efficient and selective catalysts for a wide range of chemical transformations. acs.org
Potential as Plant Growth Regulators
Emerging research has highlighted the potential of oxazole derivatives as effective plant growth regulators. saudijournals.comresearchgate.net Certain oxazole and oxazolopyrimidine derivatives have been shown to exhibit cytokinin-like activity, promoting plant cell division and growth. In studies on oilseed rape, treatment with low concentrations of specific oxazole derivatives led to significant increases in shoot length, root number, and root length. saudijournals.comresearchgate.net
Furthermore, these compounds were found to increase the content of photosynthetic pigments, such as chlorophyll (B73375) a and b, in the leaves of the treated plants. saudijournals.com The cytokinin-like activity of these compounds appears to be dependent on the substituents on the oxazole and pyrimidine (B1678525) rings. These findings suggest that this compound and related compounds could be explored for agricultural applications to enhance crop growth and yield.
Table 3: Effects of Oxazole Derivatives on Oilseed Rape Seedlings
| Parameter | Average Increase (%) | Reference |
| Shoot Length | 11 - 30 | saudijournals.comresearchgate.net |
| Total Number of Roots | 8 - 68 | saudijournals.comresearchgate.net |
| Total Length of Roots | 5 - 43 | saudijournals.comresearchgate.net |
| Chlorophyll a Content | 14 - 20 | saudijournals.com |
| Chlorophyll b Content | 15 - 21 | saudijournals.com |
| Carotenoid Content | 14 - 26 | saudijournals.com |
This table summarizes the reported effects of certain oxazole derivatives on plant growth.
Emerging Research Areas for this compound and its Derivatives
While direct research on this compound is limited, the diverse applications of the oxazole scaffold point to numerous promising avenues for future investigation. One key area is the continued exploration of its potential in medicinal chemistry. By synthesizing and screening a library of derivatives based on the this compound core, researchers could identify novel compounds with potent and selective biological activities.
In materials science, the specific substitution pattern of this compound may lead to unique photophysical properties that could be harnessed for the development of new organic electronic materials. Further investigation into its use in OLEDs, OFETs, and organic solar cells is warranted. Additionally, the application of this compound and its derivatives as ligands in catalysis could lead to the discovery of new and more efficient catalytic systems.
Finally, the potential for oxazole derivatives to act as plant growth regulators opens up exciting possibilities in agriculture. Systematic studies on this compound and related structures could lead to the development of novel, environmentally friendly products for enhancing crop productivity. The versatility of the oxazole ring ensures that this class of compounds will remain a fertile ground for scientific discovery for the foreseeable future.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Butyl-5-ethyl-4-methyl-1,3-oxazole derivatives?
- Methodology :
- N-Acylation and Cyclization : Start with phenylalanine derivatives for N-acylation using acyl chlorides (e.g., 4-(4-chlorophenylsulfonyl)phenyl moieties), followed by intramolecular cyclization to form 1,3-oxazol-5(4H)-one intermediates. Subsequent Friedel-Crafts alkylation or Robinson-Gabriel cyclodehydration (using POCl₃/H₂SO₄) yields 2,4,5-trisubstituted oxazoles .
- Key Steps :
Synthesis of N-acyl-α-amino acids.
Cyclization to azlactones (1,3-oxazol-5(4H)-ones).
Functionalization via electrophilic aromatic substitution or ketone acylation.
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Techniques :
- FT-IR : Confirms carbonyl (C=O, ~1595–1760 cm⁻¹) and sulfonyl (S=O, ~1155–1326 cm⁻¹) groups .
- UV-Vis : Identifies π→π* transitions in aromatic systems (e.g., λmax ~203–340 nm) .
- NMR :
- ¹H-NMR : Detects deshielding effects (e.g., CH₂ protons shifting from δ 2.99–3.20 ppm in acyclic precursors to δ 3.94–4.20 ppm in cyclic oxazoles due to ring current effects) .
- ¹³C-NMR : Assigns carbons (e.g., C-2 of oxazole rings resonates at δ 157.70–158.42 ppm) .
- LC-ESI-MS/MS : Validates molecular ions (e.g., [M+H]⁺ fragments) and isotopic patterns (e.g., ³⁵Cl/³⁷Cl) .
Advanced Research Questions
Q. How can contradictory NMR data during structural elucidation be resolved?
- Approach :
- 2D NMR (HETCOR) : Correlates ¹H-¹³C signals to unambiguously assign carbons (e.g., distinguishing C-4 in azlactones vs. oxazoles) .
- Dynamic Effects : Analyze germinal coupling (²J = 14.0 Hz) in CH₂ groups of acyclic precursors, which collapse into singlets upon cyclization .
- Deshielding Analysis : Compare shifts (e.g., C-5 in oxazoles vs. ketones: δ 147.99–148.59 ppm vs. δ 197.47–201.35 ppm) .
Q. What computational tools are used for crystallographic refinement of oxazole derivatives?
- Tools :
- SHELX Suite : SHELXL for small-molecule refinement (high-resolution/twinned data) and SHELXD/E for experimental phasing. Its robustness in handling modern crystallographic data despite originating from older computational frameworks is well-documented .
- Key Features :
- Twin refinement for challenging datasets.
- Integration with pipelines for high-throughput phasing .
Q. What in vitro models are suitable for evaluating cytotoxicity of oxazole derivatives?
- Models :
- Daphnia magna Assay : A 72-hour exposure protocol with LC50 calculations (e.g., compound 7a: LC50 = 100.1 µg/mL). Lethality curves and confidence intervals (95%) are used to assess dose-response relationships .
- Data Interpretation :
| Compound | LC50 (72 h, µg/mL) | 95% CI |
|---|---|---|
| 7a | 100.1 | 7.24 – 1384 |
| Others | Not calculable | Poor correlation |
Q. How do structural modifications influence bioactivity in oxazole derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Sulfonyl (e.g., 4-chlorophenylsulfonyl) enhances cytotoxicity via increased electrophilicity .
- Substituent Position : Para-substituted aryl groups (e.g., p-tolyl) improve metabolic stability compared to ortho/meta .
- Heterocyclic Rigidity : Oxazole rings confer planar geometry, facilitating π-stacking with biological targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
